molecular formula C16H17BrN2O2 B7647461 N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide

N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide

Numéro de catalogue B7647461
Poids moléculaire: 349.22 g/mol
Clé InChI: JDGRHOUYQHOTCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide, commonly known as BCTC, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a selective TRPV1 antagonist.

Mécanisme D'action

BCTC acts as a competitive antagonist of TRPV1 by binding to the channel and preventing the influx of calcium ions. This leads to a reduction in the release of neurotransmitters involved in the perception of pain and temperature, resulting in analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that BCTC can effectively reduce pain in animal models of inflammatory and neuropathic pain. BCTC has also been shown to reduce hyperalgesia and allodynia, which are common symptoms of chronic pain conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using BCTC in lab experiments is its selectivity for TRPV1, which allows for more specific targeting of pain pathways. However, one limitation is that BCTC has a relatively short half-life, which may limit its effectiveness in some experiments.

Orientations Futures

There are several potential future directions for the use of BCTC in research. One area of interest is the development of novel analgesics that target TRPV1 using BCTC as a lead compound. Another potential direction is the investigation of the role of TRPV1 in other physiological processes, such as inflammation and cancer. Additionally, further studies are needed to determine the long-term safety and efficacy of BCTC in humans.
Conclusion:
BCTC is a promising compound that has shown potential as a selective TRPV1 antagonist for the treatment of pain. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several potential future directions for the use of BCTC in research, including the development of novel analgesics and investigation of its role in other physiological processes.

Méthodes De Synthèse

The synthesis of BCTC is a multistep process that involves the reaction of 3-bromobenzylamine with propargyl bromide to form N-(3-bromobenzyl)-N-propargylamine. This intermediate is then reacted with cyclopropylcarbonyl chloride and subsequently with 2-aminopropanenitrile to yield BCTC.

Applications De Recherche Scientifique

BCTC has been extensively studied for its potential use as a selective TRPV1 antagonist. TRPV1 is a member of the transient receptor potential (TRP) family of ion channels that is involved in the perception of pain and temperature. BCTC has been shown to selectively block TRPV1 without affecting other TRP channels, making it a promising candidate for the development of novel analgesics.

Propriétés

IUPAC Name

N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c1-2-8-18-15(20)10-16(21)19(14-6-7-14)11-12-4-3-5-13(17)9-12/h1,3-5,9,14H,6-8,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGRHOUYQHOTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CC(=O)N(CC1=CC(=CC=C1)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.